Cas no 886923-27-9 (1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole)

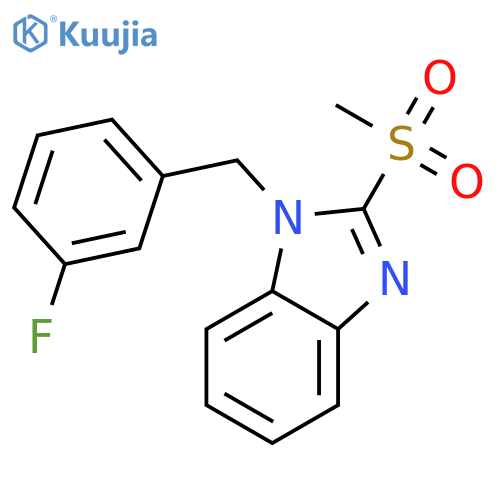

886923-27-9 structure

商品名:1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole

CAS番号:886923-27-9

MF:C15H13FN2O2S

メガワット:304.339325666428

CID:5477516

1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(methylsulfonyl)-

- 1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole

-

- インチ: 1S/C15H13FN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3

- InChIKey: ZEAUVWBAJMRSPZ-UHFFFAOYSA-N

- ほほえんだ: C1(S(C)(=O)=O)N(CC2=CC=CC(F)=C2)C2=CC=CC=C2N=1

1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2640-0107-30mg |

1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |

886923-27-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2640-0107-4mg |

1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |

886923-27-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2640-0107-10mg |

1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |

886923-27-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2640-0107-40mg |

1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |

886923-27-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2640-0107-2μmol |

1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |

886923-27-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2640-0107-5mg |

1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |

886923-27-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2640-0107-20mg |

1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |

886923-27-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2640-0107-25mg |

1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |

886923-27-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2640-0107-10μmol |

1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |

886923-27-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2640-0107-3mg |

1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |

886923-27-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

886923-27-9 (1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole) 関連製品

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 61389-26-2(Lignoceric Acid-d4)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量